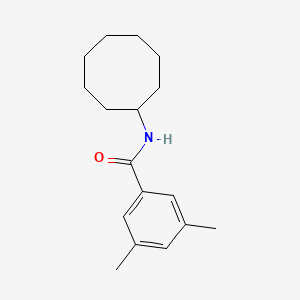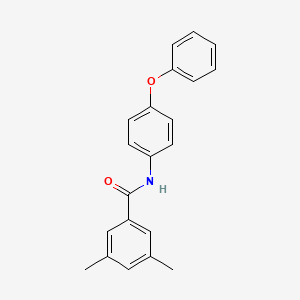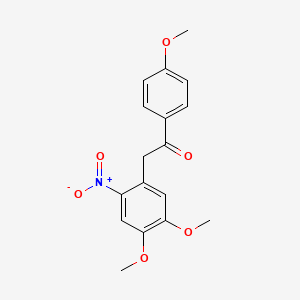
N-cyclooctyl-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3,5-dimethylbenzamide (CBD) is a chemical compound that belongs to the class of cannabinoids. It is derived from the Cannabis sativa plant and has been found to have various potential therapeutic properties. CBD is a non-psychoactive compound, which means it does not produce the “high” effect associated with marijuana use. In recent years, CBD has gained popularity in the scientific community due to its potential benefits in treating various medical conditions such as epilepsy, anxiety, and chronic pain.
Mecanismo De Acción
N-cyclooctyl-3,5-dimethylbenzamide interacts with the endocannabinoid system (ECS) in the body, which is responsible for regulating various physiological processes such as pain, mood, and appetite. This compound interacts with the ECS by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This compound also interacts with other receptors such as the serotonin receptor, which is responsible for regulating mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have analgesic properties by reducing the activation of pain receptors in the body. This compound has been found to have anxiolytic properties by reducing anxiety and improving mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-3,5-dimethylbenzamide has several advantages for lab experiments. It is a non-psychoactive compound, which means it does not produce the “high” effect associated with marijuana use. This compound is also relatively safe and well-tolerated, with few reported side effects. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure this compound, and the purity of extracted this compound can vary depending on the extraction method used.
Direcciones Futuras
For the study of N-cyclooctyl-3,5-dimethylbenzamide include its potential use in treating neurodegenerative diseases, addiction, and further research on its long-term effects.
Métodos De Síntesis
N-cyclooctyl-3,5-dimethylbenzamide can be synthesized through various methods, including chemical synthesis and extraction from the Cannabis sativa plant. The chemical synthesis of this compound involves the reaction of cannabidiol acid (N-cyclooctyl-3,5-dimethylbenzamideA) with a reducing agent such as lithium aluminum hydride. Extraction of this compound from the Cannabis sativa plant involves the use of solvents such as ethanol or CO2.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3,5-dimethylbenzamide has been the subject of extensive scientific research in recent years due to its potential therapeutic properties. Studies have shown that this compound has anticonvulsant, analgesic, anti-inflammatory, and anxiolytic properties. This compound has been found to be effective in treating various medical conditions such as epilepsy, chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-cyclooctyl-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-10-14(2)12-15(11-13)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQROQATMLCPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358740 |
Source


|
| Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700859-52-5 |
Source


|
| Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)

![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
![2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5835696.png)


![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)

![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)

